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Abstract
This technical guide provides a comprehensive toxicological profile of 1-(Furan-2-yl)ethanol
(CAS No. 27948-61-4), a furan-containing secondary alcohol. Due to the limited availability of

direct toxicological data for this specific compound, this guide establishes a robust profile by

leveraging extensive data from structurally related and metabolically similar compounds,

primarily furan and furfuryl alcohol. The core of furan toxicology lies in its metabolic activation

by cytochrome P450 enzymes to the highly reactive intermediate, cis-2-butene-1,4-dial (BDA).

This guide elucidates this critical metabolic pathway, details the mechanisms of BDA-induced

cytotoxicity and genotoxicity, and outlines the key toxicological endpoints of concern, including

hepatotoxicity and carcinogenicity. Furthermore, this document provides detailed experimental

protocols for the in vitro and in vivo assessment of these toxicological endpoints, offering a

framework for the safety evaluation of 1-(Furan-2-yl)ethanol and other furan derivatives. This

guide is intended for researchers, scientists, and drug development professionals engaged in

the safety assessment of furan-containing compounds.

Introduction and Chemical Identity
1-(Furan-2-yl)ethanol is a secondary alcohol characterized by a furan ring substituted with an

ethanol group at the second position. It is a chiral compound and is utilized in chemical

synthesis and potentially as a flavoring agent.[1] Its toxicological profile is intrinsically linked to

the chemistry of the furan moiety, a common structural motif in a variety of natural and

synthetic compounds. The presence of the furan ring is a key determinant of its metabolic fate

and potential for toxicity.
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Table 1: Chemical and Physical Properties of 1-(Furan-2-yl)ethanol

Property Value Reference

IUPAC Name 1-(furan-2-yl)ethanol [2]

CAS Number 27948-61-4 [3]

Molecular Formula C₆H₈O₂ [2]

Molecular Weight 112.13 g/mol [3]

Appearance Colorless liquid [4]

Boiling Point 170 °C [4]

Flash Point 65 °C [4]

Solubility
Miscible with water and

common organic solvents
[4]

Metabolic Fate and Mechanism of Toxicity
The toxicological potential of furan-containing compounds is predominantly dictated by their

metabolic activation. The primary pathway of concern involves the oxidation of the furan ring by

cytochrome P450 enzymes, particularly CYP2E1, to a highly reactive and electrophilic

intermediate.[5]

Metabolic Activation to cis-2-Butene-1,4-dial (BDA)
The central hypothesis for furan-induced toxicity is its bioactivation to cis-2-butene-1,4-dial

(BDA).[6] This α,β-unsaturated dialdehyde is a potent electrophile that can readily react with

cellular nucleophiles, including proteins and DNA, leading to cellular dysfunction and damage.

[5][7] While specific metabolism studies on 1-(Furan-2-yl)ethanol are not readily available, it is

strongly anticipated to follow a similar metabolic pathway to furan and furfuryl alcohol, as

illustrated below. The ethanol side chain is likely to be a minor site of metabolism compared to

the reactive furan ring.
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Caption: Proposed metabolic pathway of 1-(Furan-2-yl)ethanol.

Detoxification Pathways
The primary detoxification pathway for the reactive BDA intermediate is conjugation with

glutathione (GSH), a reaction that can occur both spontaneously and be catalyzed by

glutathione S-transferases (GSTs). The resulting GSH-BDA conjugate is then further

metabolized and excreted in the urine.[8] The balance between the rate of BDA formation and

its detoxification via GSH conjugation is a critical determinant of the extent of cellular damage.

Key Toxicological Endpoints
Based on the toxicological profiles of furan and furfuryl alcohol, the primary toxicological

concerns for 1-(Furan-2-yl)ethanol are hepatotoxicity, genotoxicity, and carcinogenicity.

Hepatotoxicity
The liver is the primary target organ for furan-induced toxicity due to the high concentration of

CYP2E1 enzymes responsible for its metabolic activation.[9] Acute and sub-chronic exposure

to furan in rodents leads to dose-dependent liver injury characterized by necrosis, apoptosis,

and inflammation.[10][11]
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Table 2: Summary of Hepatotoxicity Data for Furan and Furfuryl Alcohol

Compound Species
Exposure
Route

Key
Findings

NOAEL/LO
AEL

Reference

Furan Rat Oral (gavage)

Mild

histological

lesions in the

liver.

NOAEL: 0.03

mg/kg bw/day
[10]

Furan Mouse Oral (gavage)

Histological

changes in

the liver.

NOAEL: 0.12

mg/kg bw/day
[11]

Furfuryl

Alcohol
Rat, Mouse Inhalation

Lesions in the

nasal

respiratory

and olfactory

epithelium.

- [12]

Genotoxicity
The genotoxicity of furan is a subject of ongoing research, with some studies suggesting a

genotoxic mode of action, at least in part.[10] The reactive metabolite, BDA, can form adducts

with DNA, which can lead to mutations and chromosomal aberrations if not repaired.[7]

However, short-term genotoxicity tests for furan have produced mixed results.[13]

Carcinogenicity
Furan is classified as "reasonably anticipated to be a human carcinogen" by the National

Toxicology Program (NTP) based on sufficient evidence of carcinogenicity in experimental

animals.[14] Chronic oral exposure to furan has been shown to cause liver tumors

(hepatocellular and cholangiocarcinomas) in both rats and mice.[14] The carcinogenic

mechanism is thought to be a combination of genotoxic and non-genotoxic effects, including

chronic cytotoxicity and regenerative cell proliferation.

Regulatory Context and Safety Evaluation
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As a potential flavoring substance, the safety of 1-(Furan-2-yl)ethanol would be evaluated by

regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA)

and the European Food Safety Authority (EFSA). These evaluations often group structurally

related compounds. Furfuryl alcohol and other furan derivatives have been evaluated by both

JECFA and EFSA.[13][14][15]

JECFA has established a group Acceptable Daily Intake (ADI) of 0-0.5 mg/kg body weight for

furfural and a number of related substances, including furfuryl alcohol.[14] EFSA's Flavouring

Group Evaluations (FGEs) on furan derivatives, such as FGE.13, FGE.66, and FGE.67,

provide a framework for assessing the safety of these compounds.[13][15][16][17] For instance,

in FGE.67, a No-Observed-Adverse-Effect Level (NOAEL) of 22.6 mg/kg bw per day was

derived for 2-acetylfuran.[15] These values for structurally similar compounds provide important

benchmarks for a preliminary risk assessment of 1-(Furan-2-yl)ethanol.

Experimental Protocols for Toxicological
Assessment
A thorough toxicological evaluation of 1-(Furan-2-yl)ethanol would involve a battery of in vitro

and in vivo assays. The following protocols are based on established methods for assessing

the toxicity of furan and its derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
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MTT Assay Workflow

1. Cell Seeding
(e.g., HepG2 cells in 96-well plates)

2. Treatment
(Varying concentrations of 1-(Furan-2-yl)ethanol)

3. Incubation
(e.g., 24, 48, 72 hours)

4. Addition of MTT Reagent

5. Incubation
(Formation of formazan crystals)

6. Solubilization of Formazan
(e.g., with DMSO)

7. Absorbance Measurement
(Spectrophotometer at ~570 nm)

8. Data Analysis
(Calculation of IC50)

Click to download full resolution via product page

Caption: Workflow for the in vitro MTT cytotoxicity assay.
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Methodology:

Cell Culture: Plate hepatic cells (e.g., HepG2) in 96-well plates at a suitable density and

allow them to adhere overnight.

Treatment: Expose the cells to a range of concentrations of 1-(Furan-2-yl)ethanol for 24,

48, and 72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4

hours to allow for the formation of formazan crystals by viable cells.

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate

reader.

Data Analysis: Calculate the percentage of cell viability relative to the control and determine

the half-maximal inhibitory concentration (IC50).

In Vitro Genotoxicity Assessment: Comet Assay (Single
Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Methodology:

Cell Treatment: Expose a suitable cell line (e.g., TK6 or HepG2) to various concentrations of

1-(Furan-2-yl)ethanol, with and without metabolic activation (S9 mix).

Cell Embedding: Embed the treated cells in low-melting-point agarose on microscope slides.

Lysis: Lyse the cells in a high-salt solution to remove membranes and proteins, leaving

behind the nuclear DNA.

Alkaline Unwinding and Electrophoresis: Expose the slides to an alkaline buffer to unwind

the DNA and then subject them to electrophoresis. Damaged DNA with strand breaks will

migrate out of the nucleus, forming a "comet tail."

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b7723019?utm_src=pdf-body
https://www.benchchem.com/product/b7723019?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7723019?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and

visualize using a fluorescence microscope.

Image Analysis: Quantify the extent of DNA damage by measuring the length and intensity of

the comet tail.

In Vivo Acute Oral Toxicity Study (OECD 423)
This study provides information on the short-term toxicity of a substance after a single oral

dose.

Acute Oral Toxicity (OECD 423) Workflow

1. Animal Acclimatization
(e.g., Sprague-Dawley rats)

2. Dosing
(Single oral gavage of 1-(Furan-2-yl)ethanol)

3. Observation Period
(14 days for clinical signs and mortality)

4. Body Weight Measurement 5. Necropsy
(Gross pathological examination)

6. Data Analysis
(Determination of LD50 or classification)

Click to download full resolution via product page

Caption: Workflow for an in vivo acute oral toxicity study.
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Methodology:

Animal Selection: Use a single sex (usually females) of a standard rodent strain (e.g., Wistar

rats).

Dosing: Administer a single oral dose of 1-(Furan-2-yl)ethanol to a small group of animals

(e.g., 3 animals) at a starting dose level (e.g., 300 mg/kg or 2000 mg/kg).

Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body

weight for at least 14 days.

Step-wise Procedure: Depending on the outcome of the initial dose, either stop the test or

dose another group of animals at a lower or higher dose.

Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

Classification: Based on the number of mortalities at different dose levels, classify the

substance according to its acute toxicity.

In Vivo Sub-chronic Toxicity Study (OECD 408)
This 90-day study provides information on the potential adverse effects of repeated oral

exposure to a substance.

Methodology:

Animal Selection: Use both male and female rodents (e.g., Sprague-Dawley rats).

Dosing: Administer 1-(Furan-2-yl)ethanol daily by gavage at three or more dose levels for

90 days. Include a control group.

In-life Observations: Monitor clinical signs, body weight, and food consumption throughout

the study.

Clinical Pathology: At the end of the study, collect blood for hematology and clinical

chemistry analysis.
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Organ Weights and Histopathology: Conduct a full necropsy, weigh major organs, and

perform histopathological examination of a comprehensive set of tissues.

Data Analysis: Analyze the data to identify any treatment-related adverse effects and

determine a No-Observed-Adverse-Effect Level (NOAEL).

Conclusion and Future Directions
The toxicological profile of 1-(Furan-2-yl)ethanol is predicted to be dominated by the metabolic

activation of its furan ring to the reactive intermediate, cis-2-butene-1,4-dial. This mechanism

strongly suggests a potential for hepatotoxicity, genotoxicity, and, upon chronic exposure,

carcinogenicity. While direct toxicological data for 1-(Furan-2-yl)ethanol is scarce, the

extensive database on furan and structurally related compounds like furfuryl alcohol provides a

solid foundation for a preliminary safety assessment.

Future research should focus on obtaining direct experimental data for 1-(Furan-2-yl)ethanol
to validate the predictions made in this guide. Key areas for investigation include:

Metabolism studies: To confirm the formation of BDA and characterize the specific metabolic

profile of 1-(Furan-2-yl)ethanol.

In vitro genotoxicity testing: A comprehensive battery of assays to clarify its mutagenic and

clastogenic potential.

In vivo toxicity studies: Acute and sub-chronic studies to determine its target organs and

establish a NOAEL.

Such data will be crucial for a definitive risk assessment and for ensuring the safe use of 1-
(Furan-2-yl)ethanol in any potential application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b7723019?utm_src=pdf-body
https://www.benchchem.com/product/b7723019?utm_src=pdf-body
https://www.benchchem.com/product/b7723019?utm_src=pdf-body
https://www.benchchem.com/product/b7723019?utm_src=pdf-body
https://www.benchchem.com/product/b7723019?utm_src=pdf-body
https://www.benchchem.com/product/b7723019?utm_src=pdf-body
https://www.benchchem.com/product/b7723019?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7723019?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. researchgate.net [researchgate.net]

2. CID 144165158 | C12H16O4 | CID 144165158 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. 27948-61-4|(R)-1-(Furan-2-yl)ethanol|BLD Pharm [bldpharm.com]

4. Furfuryl alcohol - Wikipedia [en.wikipedia.org]

5. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring -
PMC [pmc.ncbi.nlm.nih.gov]

6. researchgate.net [researchgate.net]

7. Identification of Furan Metabolites Derived from Cysteine-cis-2-Butene-1,4-Dial-Lysine
Crosslinks - PMC [pmc.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

9. Furan Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected
Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

10. Subchronic oral toxicity study of furan in Fischer-344 rats - PubMed
[pubmed.ncbi.nlm.nih.gov]

11. researchgate.net [researchgate.net]

12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

13. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

14. WHO | JECFA [apps.who.int]

15. Scientific Opinion on Flavouring Group Evaluation 67, Revision 3 (FGE.67Rev3):
consideration of 23 furan-substituted compounds evaluated by JECFA at the 55th, 65th, 69th
and 86th meetings - PubMed [pubmed.ncbi.nlm.nih.gov]

16. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

17. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

To cite this document: BenchChem. [Toxicological Profile of 1-(Furan-2-yl)ethanol: An In-
Depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7723019#toxicological-profile-of-1-furan-2-yl-ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.researchgate.net/figure/H-NMR-of-compound-2-S-1-furan-2-ylethanol-2-037-g-284-mmol-Of_fig4_274049262
https://pubchem.ncbi.nlm.nih.gov/compound/1-_Furan-2-yl_ethanol
https://www.bldpharm.com/products/27948-61-4.html
https://en.wikipedia.org/wiki/Furfuryl_alcohol
https://pmc.ncbi.nlm.nih.gov/articles/PMC3574180/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3574180/
https://www.researchgate.net/publication/13683885_Acute_Oral_Toxicity
https://pmc.ncbi.nlm.nih.gov/articles/PMC2826838/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2826838/
https://www.researchgate.net/figure/Metabolic-pathways-of-furan-leading-to-formation-of-potential-biomarkers-of-furan_fig4_322259230
https://www.ncbi.nlm.nih.gov/books/NBK208154/
https://www.ncbi.nlm.nih.gov/books/NBK208154/
https://pubmed.ncbi.nlm.nih.gov/20530249/
https://pubmed.ncbi.nlm.nih.gov/20530249/
https://www.researchgate.net/publication/51250334_Subchronic_Oral_Toxicity_Study_of_Furan_in_B6C3F1_Mice
https://ntp.niehs.nih.gov/sites/default/files/ntp/htdocs/lt_rpts/tr482.pdf
https://efsa.onlinelibrary.wiley.com/doi/10.2903/j.efsa.2009.752
https://apps.who.int/food-additives-contaminants-jecfa-database/Home/Chemical/2772
https://pubmed.ncbi.nlm.nih.gov/33552300/
https://pubmed.ncbi.nlm.nih.gov/33552300/
https://pubmed.ncbi.nlm.nih.gov/33552300/
https://efsa.onlinelibrary.wiley.com/doi/10.2903/j.efsa.2021.6386
https://efsa.onlinelibrary.wiley.com/doi/10.2903/j.efsa.2005.215
https://www.benchchem.com/product/b7723019#toxicological-profile-of-1-furan-2-yl-ethanol
https://www.benchchem.com/product/b7723019#toxicological-profile-of-1-furan-2-yl-ethanol
https://www.benchchem.com/product/b7723019#toxicological-profile-of-1-furan-2-yl-ethanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7723019?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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